6-bromo-1H-indole-2-carboxamide chemical properties
6-bromo-1H-indole-2-carboxamide chemical properties
6-Bromo-1H-Indole-2-Carboxamide: A Technical Whitepaper on Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry, the indole-2-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore. Specifically, 6-bromo-1H-indole-2-carboxamide (CAS: 893731-58-3) serves as a critical intermediate and core structural motif in the development of targeted therapeutics[1]. As a Senior Application Scientist overseeing drug discovery pipelines, I have observed that the rigid planar indole core, combined with the hydrogen-bonding capacity of the C2-carboxamide and the highly reactive C6-bromine handle, allows for precise steric and electronic tuning. This compound is particularly significant in the synthesis of anti-tubercular agents targeting the MmpL3 transporter[2], inhibitors of the Menin-MLL interaction in oncology[3], and modulators of the SLC6A19 amino acid transporter for metabolic disorders[4].
Quantitative Physicochemical Profiling
Understanding the baseline physicochemical properties of 6-bromo-1H-indole-2-carboxamide is essential for optimizing downstream synthetic reactions and predicting its pharmacokinetic behavior. The lipophilicity of the brominated indole ring significantly enhances its ability to penetrate lipid-rich mycobacterial cell envelopes and cross the blood-brain barrier (BBB)[1].
| Property | Value |
| Chemical Name | 6-Bromo-1H-indole-2-carboxamide |
| CAS Number | 893731-58-3 |
| Molecular Formula | C9H7BrN2O |
| Molecular Weight | 239.07 g/mol |
| Appearance | Light-yellow to white solid / powder |
| InChI Key | JSCKWINVIDGYFR-UHFFFAOYSA-N |
| Purity (Commercial Standard) | ≥ 95% |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Synthetic Methodologies & Mechanistic Causality
The synthesis of 6-bromo-1H-indole-2-carboxamide and its derivatives generally proceeds via two primary routes: the acidic deprotection of an N-Boc protected precursor, or the direct amidation of 6-bromoindole-2-carboxylic acid[2][4].
Synthetic pathways for 6-bromo-1H-indole-2-carboxamide.
Protocol 1: Anhydrous Acidic Deprotection (Self-Validating Workflow)
When scaling up the synthesis of 6-bromo-1H-indole-2-carboxamide from its tert-butyl protected precursor, the choice of acid is critical. Aqueous acidic conditions frequently lead to the unwanted hydrolysis of the primary carboxamide at the C2 position, converting it back to a carboxylic acid and severely reducing yield. To circumvent this, we employ a strictly anhydrous environment[4].
Step-by-Step Methodology:
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Preparation: Dissolve tert-butyl 6-bromo-2-carbamoyl-1H-indole-1-carboxylate (5.00 g, 14.7 mmol) in anhydrous ethyl acetate (EtOAc, 20 mL) under an inert argon atmosphere[4].
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Acid Addition: Slowly add 4 M HCl in EtOAc (80 mL, 320 mmol) dropwise at 0 °C to control the exothermic cleavage of the Boc group[4].
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Propagation: Allow the reaction mixture to warm to 25 °C and stir continuously for 12 hours[4].
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Isolation: The product will precipitate out of the solution as an HCl salt. Filter the precipitate, wash with cold anhydrous EtOAc, and dry under a vacuum.
Causality & Self-Validation Checkpoint: The ethyl acetate solvent keeps the starting material solubilized but forces the deprotected product to precipitate, driving the reaction forward via Le Chatelier's principle. Validation: The reaction's completion is self-validated by this precipitation. If the solution remains entirely clear after 12 hours, the anhydrous nature of the HCl/EtOAc reagent has likely been compromised (e.g., moisture ingress), indicating a failed run that must be aborted before workup.
Pharmacological Target Pathways: MmpL3 Inhibition
While 6-bromo-1H-indole-2-carboxamide is utilized to synthesize Menin-MLL inhibitors[3] and SLC6A19 modulators[4], its most prominent application is in the rapid development of anti-tubercular agents targeting MmpL3 (Mycobacterial membrane protein Large 3)[5].
MmpL3 is an essential resistance-nodulation-division (RND) superfamily transporter located in the inner membrane of Mycobacterium tuberculosis. It is responsible for exporting trehalose monomycolate (TMM) to the periplasmic space, where it is incorporated into the cell wall as trehalose dimycolate (TDM)[2]. Indole-2-carboxamide derivatives act by uncoupling the transmembrane electrochemical proton gradient (proton motive force, PMF) that MmpL3 relies on for energy[2].
Mechanism of MmpL3 inhibition by indole-2-carboxamide derivatives.
Protocol 2: In Vitro MmpL3 Translocation Assay
To verify that a synthesized indole-2-carboxamide derivative successfully targets MmpL3, we track the intracellular accumulation of TMM using Thin-Layer Chromatography (TLC) and radiolabeling[2].
Step-by-Step Methodology:
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Culture Preparation: Grow M. tuberculosis H37Rv to the mid-logarithmic phase (OD600 ~ 0.4 - 0.6).
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Compound Treatment: Treat the cultures with the indole-2-carboxamide derivative at 5× MIC for 2 hours.
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Radiolabeling: Pulse the cultures with[14C]-acetate (1 μCi/mL) for 1 hour to label newly synthesized mycolic acids.
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Lipid Extraction: Harvest the cells and extract total lipids using a chloroform/methanol/water (10:10:3, v/v/v) solvent system. Causality: This specific highly polar solvent ratio is strictly required to effectively partition the amphiphilic glycolipids (TMM and TDM) from the aqueous cellular debris.
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TLC Resolution: Spot the organic phase onto a silica gel 60 TLC plate and develop using chloroform/methanol/ammonium hydroxide (80:20:2, v/v/v).
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Autoradiography: Expose the TLC plate to a phosphor screen to visualize the lipid bands.
Causality & Self-Validation Checkpoint: The assay's integrity is internally validated through a dual-control system. A negative vehicle control (DMSO) must show a standard, healthy TMM-to-TDM conversion ratio. Concurrently, a positive control using SQ109 (a validated MmpL3 inhibitor) must demonstrate distinct intracellular TMM accumulation and an absence of TDM[2]. Validation: If the SQ109 lane fails to show a dense TMM band, the lipid extraction protocol or TLC resolution is deemed faulty, and the entire plate is invalidated, preventing false-negative reads for the experimental compounds.
Conclusion
6-Bromo-1H-indole-2-carboxamide is far more than a simple chemical building block; it is a meticulously engineered starting point for drug discovery. By understanding the causality behind its synthetic handling—such as the necessity of anhydrous deprotection—and leveraging its precise mechanism of action against targets like MmpL3, researchers can reliably iterate on this scaffold to develop next-generation therapeutics with high clinical translation potential.
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